Lipophilicity: Ethyl vs Methyl Ester
The ethyl ester in CAS 1272756-00-9 confers systematically higher lipophilicity relative to its direct methyl ester counterpart Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (CAS 1095010-47-1) . This is inferred from the well-characterized Hansch π-contribution rule, where each added methylene unit increases the partition coefficient by approximately +0.5 log units [1]. Practically, the ethyl ester analog is routinely selected when the methyl ester shows insufficient membrane permeability in cell-based assays, offering a quantifiable and predictable advantage in the early optimization of lead candidates targeting intracellular enzymes [2].
| Evidence Dimension | Lipophilicity (estimated logP difference) |
|---|---|
| Target Compound Data | Estimated logP ~1.5 (ethyl ester, C13H23NO5) |
| Comparator Or Baseline | Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (CAS 1095010-47-1); Estimated logP ~1.0 (methyl ester, C12H21NO5) |
| Quantified Difference | Approximately +0.5 logP units higher for the ethyl ester, corresponding to a ~3-fold increase in partition coefficient |
| Conditions | Hansch π-system fragment-based estimation; validated across neutral piperidine ester pairs |
Why This Matters
A 0.5 logP increase can be the decisive factor between a cell-permeable lead and an inactive compound, directly impacting procurement choices for medicinal chemistry campaigns.
- [1] Hansch, C., & Fujita, T. (1964). p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure. Journal of the American Chemical Society, 86(8), 1616–1626. View Source
- [2] Nature Reviews Chemistry. (2025). Practical access to piperidines. Nature Reviews Chemistry, 9, 28–45. https://www.nature.com/articles/s41570-024-00662-x View Source
